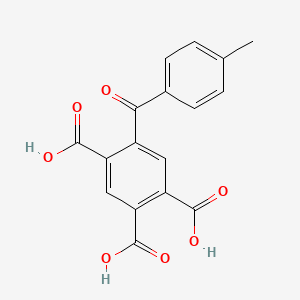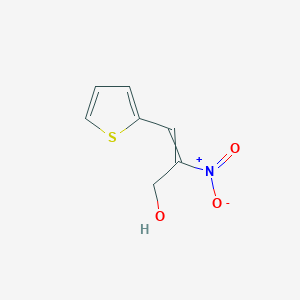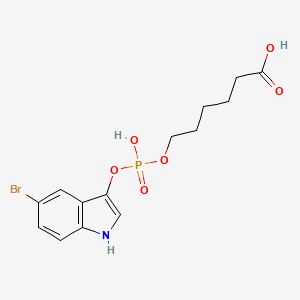![molecular formula C15H20N2O4 B14202825 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate CAS No. 835627-60-6](/img/structure/B14202825.png)
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate is an organic compound with the molecular formula C13H17NO4 This compound is characterized by the presence of an acetamido group, a methylphenyl group, and an acetylamino group, all linked to an ethyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be achieved through a multi-step process involving the acylation of 2-acetamido-4-methylphenol followed by esterification. The reaction typically involves the following steps:
Acylation: 2-Acetamido-4-methylphenol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acylated intermediate.
Esterification: The acylated intermediate is then reacted with ethyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the acetamido and acetylamino groups, to form the corresponding amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for the reduction reactions.
Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: The major products are 2-acetamido-4-methylphenol and ethyl acetate.
Reduction: The major products are the corresponding amines, such as 2-amino-4-methylphenol.
Substitution: The major products depend on the specific substitution reaction, such as nitro, sulfonyl, or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): This compound also contains an acetamido group and is widely used as an analgesic and antipyretic. this compound has a different structure and may exhibit distinct biological activities.
N-Acetyl-4-methylphenylalanine: This compound is structurally similar but contains an amino acid moiety, which imparts different chemical and biological properties.
Eigenschaften
CAS-Nummer |
835627-60-6 |
|---|---|
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
2-(2-acetamido-N-acetyl-4-methylanilino)ethyl acetate |
InChI |
InChI=1S/C15H20N2O4/c1-10-5-6-15(14(9-10)16-11(2)18)17(12(3)19)7-8-21-13(4)20/h5-6,9H,7-8H2,1-4H3,(H,16,18) |
InChI-Schlüssel |
HMBIXSHGBDWBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N(CCOC(=O)C)C(=O)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)

![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)


![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)





![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)

